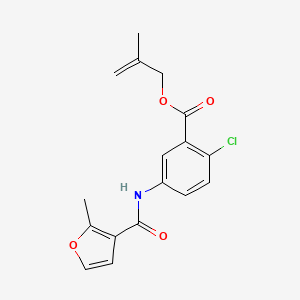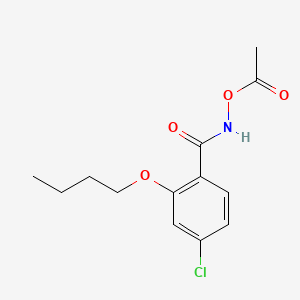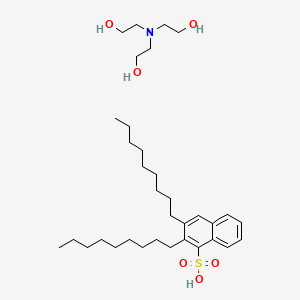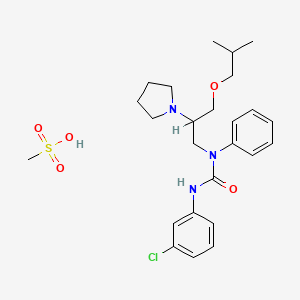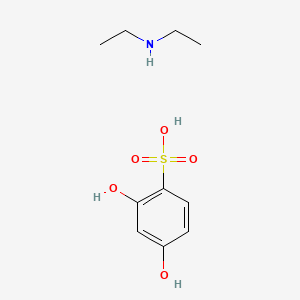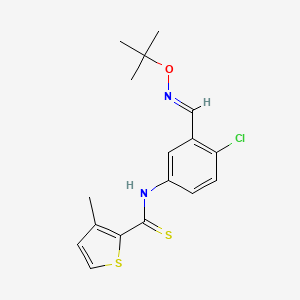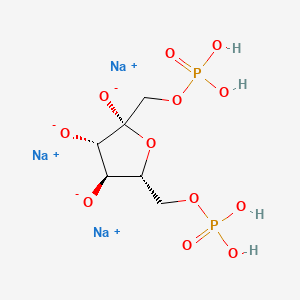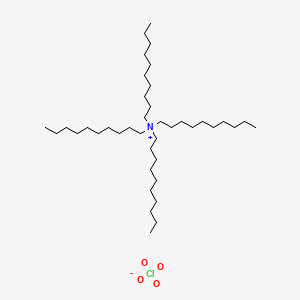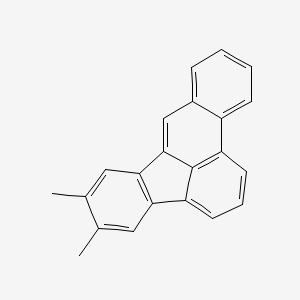
5,6-Dimethylbenzo(b)fluoranthene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5,6-Dimethylbenzo(b)fluoranthene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C22H16 It is a derivative of benzo(b)fluoranthene, featuring two methyl groups at the 5 and 6 positions
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Dimethylbenzo(b)fluoranthene can be achieved through a one-pot solid-state reaction. This involves the reductive cleavage of corannulene using an electron shuttle such as 7,7,8,8-tetracyanoquinodimethane (TCNQ) and a reducing agent like zinc powder . The reaction conditions typically include heating the mixture to facilitate the cleavage and subsequent planarization of the corannulene structure.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
化学反应分析
Types of Reactions
5,6-Dimethylbenzo(b)fluoranthene undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s electronic properties.
Reduction: Reduction reactions can modify the aromatic system, potentially leading to the formation of new derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents at various positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds (e.g., Grignard reagents) are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones or other oxygenated derivatives, while substitution reactions can produce halogenated or alkylated compounds.
科学研究应用
5,6-Dimethylbenzo(b)fluoranthene has several applications in scientific research:
Chemistry: It is used as a model compound to study the reactivity and properties of PAHs.
Medicine: Investigations into its potential therapeutic applications, such as anticancer properties, are ongoing.
作用机制
The mechanism of action of 5,6-Dimethylbenzo(b)fluoranthene involves its interaction with cellular components, leading to various biological effects. It can induce mutagenicity by causing DNA damage, primarily targeting guanine and cytosine bases . This damage can result in mutations and potentially lead to carcinogenesis. The compound’s metabolites are responsible for these effects, and the pathways involved include metabolic activation and DNA repair mechanisms.
相似化合物的比较
Similar Compounds
Benzo(b)fluoranthene: The parent compound, lacking the methyl groups at the 5 and 6 positions.
1-Methylbenzo(b)fluoranthene: A derivative with a single methyl group.
3-Methylbenzo(b)fluoranthene: Another methylated derivative with the methyl group at the 3 position.
1,3-Dimethylbenzo(b)fluoranthene: A compound with two methyl groups at the 1 and 3 positions.
Uniqueness
5,6-Dimethylbenzo(b)fluoranthene is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and biological activity. The presence of these groups can affect the compound’s electronic properties and its interaction with biological molecules, making it distinct from other methylated benzo(b)fluoranthene derivatives.
属性
CAS 编号 |
95741-53-0 |
|---|---|
分子式 |
C22H16 |
分子量 |
280.4 g/mol |
IUPAC 名称 |
18,19-dimethylpentacyclo[10.7.1.02,7.08,20.013,18]icosa-1(19),2(7),3,5,8(20),9,11,13,15,17-decaene |
InChI |
InChI=1S/C22H16/c1-13-10-19-18-9-5-8-17-16-7-4-3-6-15(16)12-21(22(17)18)20(19)11-14(13)2/h3-12H,1-2H3 |
InChI 键 |
NNPXJNHIPBFDOD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC2=C(C=C1C)C3=CC4=CC=CC=C4C5=C3C2=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


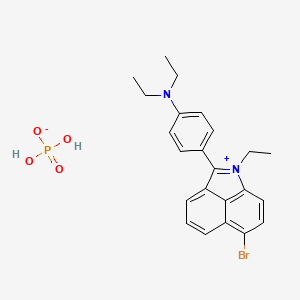
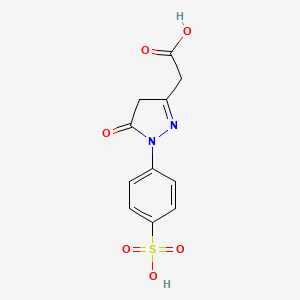
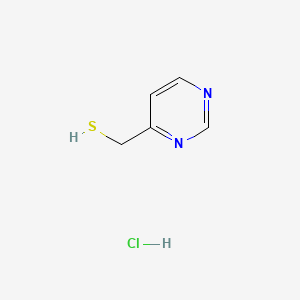

![N-[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]-9,12,15-octadecatrienamide](/img/structure/B12693229.png)
